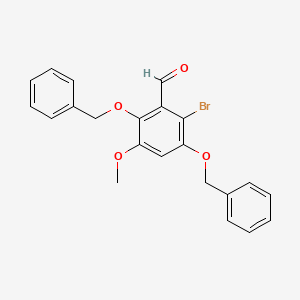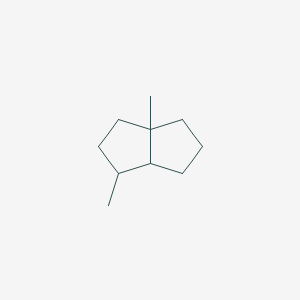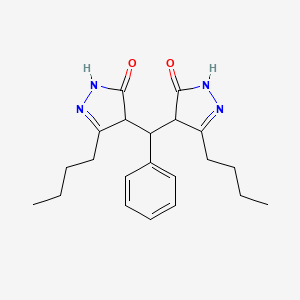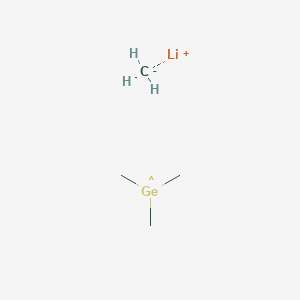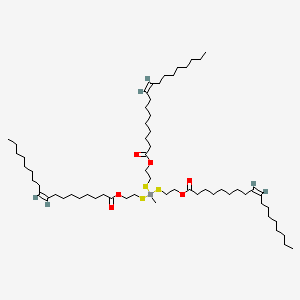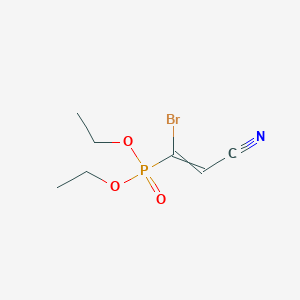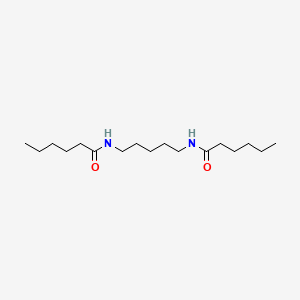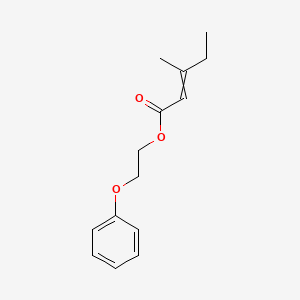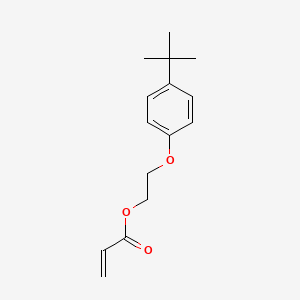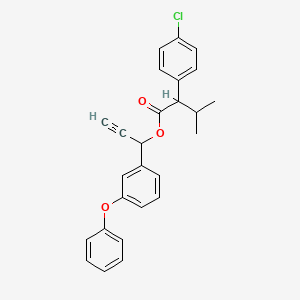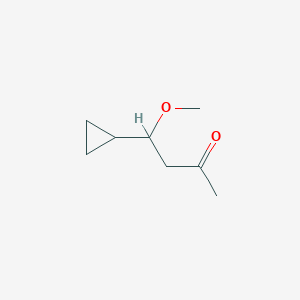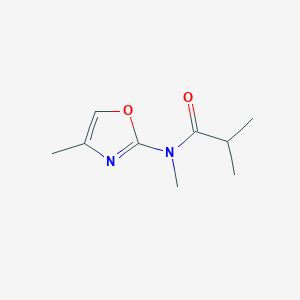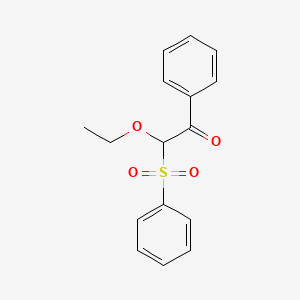
2-(Benzenesulfonyl)-2-ethoxy-1-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzenesulfonyl)-2-ethoxy-1-phenylethan-1-one is an organic compound that belongs to the class of sulfones Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-2-ethoxy-1-phenylethan-1-one typically involves the reaction of benzenesulfonyl chloride with an appropriate ethoxy-phenylethanone precursor. One common method involves the use of phosphorus pentachloride (PCl5) to convert sodium benzenesulfonate to benzenesulfonyl chloride, which is then reacted with the ethoxy-phenylethanone under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)-2-ethoxy-1-phenylethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2-(Benzenesulfonyl)-2-ethoxy-1-phenylethan-1-one has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)-2-ethoxy-1-phenylethan-1-one involves its interaction with specific molecular targets. The sulfonyl group can react with nucleophilic residues in proteins, leading to covalent modification. This can inhibit enzyme activity or alter protein function, making it useful in biochemical studies and drug development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonyl derivatives such as benzenesulfonyl chloride and benzenesulfonic acid .
Uniqueness
What sets 2-(Benzenesulfonyl)-2-ethoxy-1-phenylethan-1-one apart is its unique combination of the sulfonyl group with an ethoxy-phenylethanone moiety.
Properties
CAS No. |
57928-22-0 |
|---|---|
Molecular Formula |
C16H16O4S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-2-ethoxy-1-phenylethanone |
InChI |
InChI=1S/C16H16O4S/c1-2-20-16(15(17)13-9-5-3-6-10-13)21(18,19)14-11-7-4-8-12-14/h3-12,16H,2H2,1H3 |
InChI Key |
APZUAINFQVXXLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-Phenyldiazenyl]-9H-carbazole](/img/structure/B14613590.png)
